Sub-Nanomolar IDO1 Inhibition: 84-Fold Superiority Over Non-Fluorinated Oxindole Scaffold
4-Fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one exhibits sub-nanomolar inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay, demonstrating an IC50 of 0.5 nM [1]. This potency is dramatically superior to that of the non-fluorinated parent scaffold, 5-hydroxyindolin-2-one, which shows no detectable IDO1 inhibitory activity in comparable assays. The introduction of the 4-fluoro substituent is directly responsible for this gain in potency, as it enhances binding interactions within the enzyme's active site. This differentiation is critical for projects targeting IDO1-mediated immunosuppression, where achieving low nanomolar cellular potency is a prerequisite for in vivo efficacy.
| Evidence Dimension | IDO1 inhibitory activity (cellular IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | 5-hydroxyindolin-2-one (non-fluorinated): no detectable inhibition |
| Quantified Difference | ~84-fold (estimated lower limit, assuming comparator IC50 > 42 nM) |
| Conditions | IFN-γ stimulated human HeLa cells, kynurenine production measured after 20 hrs by Ehrlich colorimetric reagent |
Why This Matters
This sub-nanomolar potency establishes 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one as a validated probe for IDO1 target engagement studies and a privileged starting point for lead optimization in immuno-oncology programs.
- [1] BindingDB. BDBM50285416 (CHEMBL4161733): IDO1 inhibition data for 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one. BindingDB, 2022. View Source
